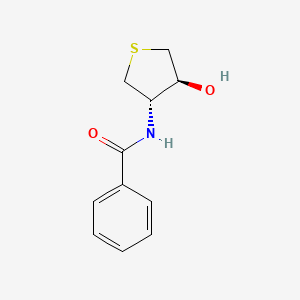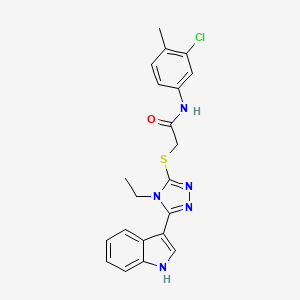
5-溴-2-环丁基-4-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-cyclobutyl-4-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
科学研究应用
5-Bromo-2-cyclobutyl-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity in substitution and coupling reactions makes it valuable for constructing diverse chemical libraries.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates. Its structural features allow for interactions with various biological targets.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceuticals. It may serve as a key intermediate in the development of drugs targeting specific diseases.
Industry: The compound’s versatility extends to industrial applications, where it can be used in the production of agrochemicals, dyes, and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclobutyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclobutyl-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-cyclobutyl-4-methylpyridine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-2-cyclobutyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield the corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate; solvents like toluene or ethanol; temperatures around 80-100°C.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA); solvents like dichloromethane; room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4); solvents like ether; low temperatures.
Major Products Formed
Substitution Reactions: Azides, nitriles, organometallic derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation: Pyridine N-oxides.
Reduction: Amines.
作用机制
The mechanism of action of 5-Bromo-2-cyclobutyl-4-methylpyridine depends on its specific application and the molecular targets involved. In general, the compound may exert its effects through interactions with enzymes, receptors, or other biomolecules. These interactions can lead to changes in biochemical pathways, modulation of cellular processes, or inhibition of specific targets.
相似化合物的比较
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but lacks the cyclobutyl group.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a cyclobutyl group.
2-Amino-5-bromo-4-methylpyridine: Contains an amino group instead of a cyclobutyl group.
Uniqueness
The presence of the cyclobutyl group in 5-Bromo-2-cyclobutyl-4-methylpyridine distinguishes it from other similar compounds. This unique structural feature can influence the compound’s reactivity, biological activity, and potential applications. The cyclobutyl group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
属性
IUPAC Name |
5-bromo-2-cyclobutyl-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-5-10(8-3-2-4-8)12-6-9(7)11/h5-6,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPVOEDSWKYNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one](/img/structure/B2404172.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2404179.png)
methylidene}amino 2,4-difluorobenzoate](/img/structure/B2404180.png)
![1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2404182.png)
![N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2404185.png)
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole](/img/structure/B2404186.png)

![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)



